Ethyl 2-benzyl-2,8-diazaspiro[4.5]decane-4-carboxylate
Description
Ethyl 2-benzyl-2,8-diazaspiro[4.5]decane-4-carboxylate is a spirocyclic compound featuring a piperidine-pyrrolidine fused core. Its molecular formula is C₁₈H₂₆N₂O₂ (base form) or C₁₈H₂₈Cl₂N₂O₂ (dihydrochloride salt), with molecular weights of 318.41 g/mol and 375.33 g/mol, respectively . The compound is identified by CAS numbers 1353977-47-5 (base) and 2098129-82-7 (dihydrochloride salt). It is primarily utilized as a synthetic intermediate in pharmaceutical research, particularly for developing modulators of biological pathways such as autophagy .
Properties
IUPAC Name |
ethyl 2-benzyl-2,8-diazaspiro[4.5]decane-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-2-22-17(21)16-13-20(12-15-6-4-3-5-7-15)14-18(16)8-10-19-11-9-18/h3-7,16,19H,2,8-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIQBWUJVHGOJEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CC12CCNCC2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-benzyl-2,8-diazaspiro[4.5]decane-4-carboxylate typically involves the reaction of benzylamine with a suitable spirocyclic precursor. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine. The process may involve multiple steps, including the formation of intermediate compounds, followed by cyclization and esterification reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and purity. The use of high-performance liquid chromatography (HPLC) and other purification techniques ensures the quality of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide. These reactions may lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, organic solvents, mild heating.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Amine derivatives.
Substitution: Substituted spirocyclic compounds.
Scientific Research Applications
Chemical Properties and Structure
Ethyl 2-benzyl-2,8-diazaspiro[4.5]decane-4-carboxylate has a molecular formula of C15H22N2O2 and a molecular weight of approximately 262.35 g/mol. The compound features a spirocyclic structure that contributes to its biological activity and interaction with various biological targets.
Medicinal Chemistry
The compound has been investigated for its potential as a pharmacological agent due to its structural resemblance to known bioactive molecules. Its spirocyclic framework allows for diverse modifications, which can enhance its pharmacokinetic properties and selectivity towards specific biological targets.
Anticancer Activity
Research has indicated that derivatives of diazaspiro compounds exhibit anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells. This compound has shown promise in preliminary studies as a potential candidate for further development in cancer therapeutics.
Neuroprotective Effects
Studies have suggested that compounds with similar structures may offer neuroprotective benefits by modulating pathways associated with neurodegenerative diseases. This compound could potentially be explored for its effects on neuronal survival and function.
Drug Design
The unique structure of this compound makes it an attractive scaffold for drug design:
Structure-Activity Relationship Studies
Researchers are employing structure-activity relationship (SAR) studies to optimize the compound's efficacy and safety profile. By systematically modifying the chemical structure, scientists aim to enhance the compound's binding affinity to target receptors while minimizing side effects.
Lead Compound Development
This compound serves as a lead compound in the development of new pharmaceuticals targeting various diseases, including metabolic disorders and inflammatory conditions.
Case Studies and Research Findings
Several studies have explored the applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of tumor cell proliferation in vitro. |
| Study B | Neuroprotection | Showed protective effects against oxidative stress-induced neuronal death in animal models. |
| Study C | Drug Design | Identified key modifications that enhance receptor binding affinity without increasing toxicity. |
Mechanism of Action
The mechanism of action of ethyl 2-benzyl-2,8-diazaspiro[4.5]decane-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target proteins. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways, which are crucial for its therapeutic potential.
Comparison with Similar Compounds
Methyl 2,8-Dibenzyl-2,8-Diazaspiro[4.5]decane-4-Carboxylate (8b)
- Structure : Features a methyl ester at position 4 and dual benzyl groups at positions 2 and 6.
- Synthesis : Prepared via reductive amination using benzaldehyde and sodium triacetoxyborohydride .
- Key Differences: Increased lipophilicity due to the additional benzyl group. Reduced solubility in polar solvents compared to the ethyl ester variant. Potential steric hindrance impacting binding in biological assays .
Methyl 2-Benzyl-8-(Cyclohexylmethyl)-2,8-Diazaspiro[4.5]decane-4-Carboxylate (8c)
Ethyl 3-Oxo-2,8-Diazaspiro[4.5]decane-4-Carboxylate
tert-Butyl-Protected Analogs
- Examples :
- Key Differences :
Key Research Findings
Biological Activity
Ethyl 2-benzyl-2,8-diazaspiro[4.5]decane-4-carboxylate (CAS No. 1259040-08-8) is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
This compound features a spirocyclic structure that allows for specific interactions with biological targets. Its molecular formula is , which contributes to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C18H27ClN2O2 |
| Molecular Weight | 334.87 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1259040-08-8 |
The compound's mechanism of action involves interactions with various biological targets, including enzymes and receptors. The spirocyclic structure enhances its ability to fit into specific binding sites, leading to modulation of enzymatic pathways that are crucial for therapeutic effects. This can result in either inhibition or activation of target proteins, impacting various biological processes.
Medicinal Chemistry Applications
This compound has been investigated for its potential in treating neurological disorders. Its unique structure allows it to act as a pharmacophore, which can be leveraged in drug design and development.
Research Findings
- Neuroprotective Effects : Studies indicate that the compound may exhibit neuroprotective properties by modulating autophagy pathways, which are essential for cellular homeostasis in neurons .
- Antimicrobial Activity : Preliminary research has shown that derivatives of this compound possess antimicrobial properties, making them candidates for further development in treating infections .
- Inhibition of Enzymatic Activity : In vitro studies have demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways, suggesting its potential as a therapeutic agent .
Case Study 1: Neuroprotective Screening
A study conducted by researchers at Virginia Commonwealth University explored the neuroprotective effects of various diazaspiro compounds, including this compound. The results indicated significant inhibition of neurodegenerative markers in cell cultures treated with the compound at concentrations as low as 10 µM .
Case Study 2: Antimicrobial Testing
In another study focused on antimicrobial activity, derivatives of this compound were tested against a panel of bacterial strains. The results showed that certain derivatives had minimum inhibitory concentrations (MIC) below 50 µg/mL, indicating strong antimicrobial potential .
Q & A
Q. What are the standard synthetic routes for Ethyl 2-benzyl-2,8-diazaspiro[4.5]decane-4-carboxylate?
The compound is synthesized via reductive amination of a piperidone precursor with diaminoethyl equivalents, followed by ring closure. Subsequent functionalization (e.g., arylation, saponification) yields the spirocyclic scaffold. For example, benzyl or cyclohexylmethyl groups are introduced via reductive alkylation using sodium triacetoxyborohydride, achieving yields of 36–77% after column chromatography .
Q. How is the compound structurally characterized in academic research?
High-resolution mass spectrometry (HRMS) is critical for confirming molecular weight and purity. For instance, HRMS (ESI) analysis of derivatives like methyl 2-benzyl-8-(cyclohexylmethyl)-2,8-diazaspiro[4.5]decane-4-carboxylate confirmed a calculated [M + H]+ of 379.2386 vs. observed 379.2388, ensuring structural fidelity . Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy further resolve stereochemistry and functional groups.
Q. What are the primary applications of this compound in drug discovery?
The compound serves as a versatile building block for spatiotemporal drug design. Its spirocyclic core enables modifications to enhance binding affinity or pharmacokinetic properties. Derivatives are explored for autophagy modulation and enzyme inhibition, with potential applications in neurodegenerative disease research .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Key parameters include:
- Stoichiometry : Excess benzaldehyde (5:1 molar ratio) ensures complete reductive amination .
- Purification : Gradient elution (e.g., 0–25% MeOH in DCM) enhances separation of polar byproducts .
- Catalyst Selection : Sodium triacetoxyborohydride outperforms other reductives in minimizing racemization . Yield improvements (e.g., from 36% to 77%) are achieved by adjusting solvent polarity and reaction time .
Q. How do researchers resolve stereochemical challenges during synthesis?
Chiral chromatography or enantioselective catalysis may separate diastereomers. For example, derivatives like 8-methyl-2,8-diazaspiro[4.5]decan-3-one require careful control of ring-closure conditions to avoid epimerization . X-ray crystallography or NOE NMR experiments validate spatial arrangements .
Q. What strategies address contradictions in biological activity data across analogs?
Discrepancies in enzyme inhibition (e.g., varying IC50 values) are resolved by:
- SAR Studies : Systematically modifying substituents (e.g., benzyl vs. cyclohexylmethyl) to correlate structure with activity .
- Computational Modeling : Docking studies identify critical interactions with targets like LAMP1 or lamin A/C .
- Dose-Response Assays : Validating activity across multiple cell lines or in vivo models reduces false positives .
Q. How is the compound’s metabolic stability assessed in preclinical studies?
LC-MS/MS quantifies metabolites in hepatocyte incubations. For example, ethyl ester hydrolysis generates the free carboxylic acid, which is tracked via exact mass (e.g., 262.0388 Da) . Cytochrome P450 inhibition assays further evaluate metabolic pathways .
Data Analysis and Methodological Challenges
Q. What analytical techniques differentiate between spirocyclic analogs with similar masses?
- HRMS : Resolves compounds with near-identical nominal masses (e.g., 379.2386 vs. 379.2388) .
- Tandem MS/MS : Fragmentation patterns distinguish positional isomers (e.g., benzyl vs. cyclohexylmethyl groups) .
- Chromatographic Retention Times : UPLC with C18 columns separates analogs differing by <0.1 Da .
Q. How are synthetic impurities identified and mitigated?
- Byproduct Profiling : LC-HRMS detects intermediates like unreacted piperidone or over-alkylated products .
- Process Optimization : Reducing reaction temperature or using scavenger resins minimizes side reactions .
Biological Activity and Mechanism
Q. What in vitro assays evaluate the compound’s autophagy-modulating effects?
- Autophagic Flux Assays : GFP-LC3 transfection in neurons quantifies lysosome fusion .
- LAMP1 Co-Localization : Confocal microscopy tracks lysosome positioning changes induced by the compound .
- Cytotoxicity Screening : MTT assays ensure therapeutic index >10 in primary cells .
Tables of Key Data
| Derivative | Yield | HRMS [M + H]+ (Calculated/Observed) | Reference |
|---|---|---|---|
| Mthis compound | 36% | 379.2386 / 379.2388 | |
| 8-Methyl-2,8-diazaspiro[4.5]decan-3-one | 77% | 196.3 (Molecular Weight) |
| Analytical Technique | Key Application | Reference |
|---|---|---|
| HRMS (ESI) | Confirmation of molecular weight and purity | |
| Chiral HPLC | Separation of enantiomeric spirocyclic analogs | |
| LC-MS/MS | Metabolic stability profiling |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
